

An In-depth Technical Guide to 2-Nonanamine (CAS 13205-58-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for **2-Nonanamine** (CAS 13205-58-8). It is important to note that while physicochemical properties are reported from various chemical suppliers, detailed experimental protocols for its synthesis and specific biological activity data are not extensively available in peer-reviewed literature. Therefore, this guide presents representative experimental methodologies and predicted spectral data based on established chemical principles and data from analogous compounds.

Chemical and Physical Properties

2-Nonanamine is a primary aliphatic amine. The following table summarizes its key chemical and physical properties as compiled from various chemical suppliers.[\[1\]](#)

Property	Value
CAS Number	13205-58-8
Molecular Formula	C ₉ H ₂₁ N
Molecular Weight	143.27 g/mol
Appearance	Liquid
Boiling Point	191.02 °C at 760 mmHg
Density	0.791 g/cm ³
Flash Point	69.84 °C
Refractive Index	1.4271
Vapor Pressure	0.526 mmHg at 25°C
pKa (Predicted)	11.10 ± 0.35
LogP (Predicted)	3.39
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	6

Synthesis of 2-Nonanamine

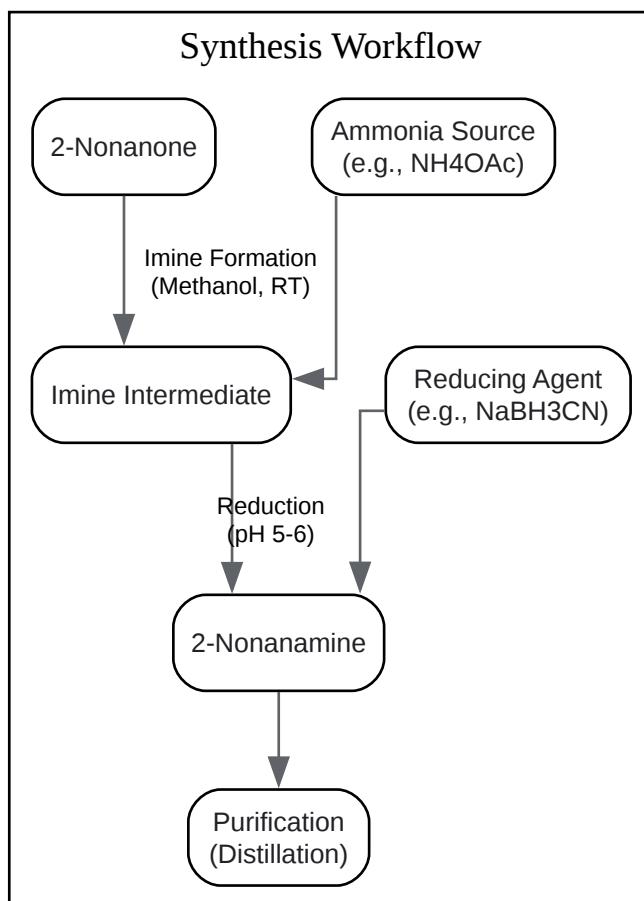
The synthesis of **2-nonanamine** can be achieved through the reductive amination of 2-nonanone. This common and versatile method involves the reaction of a ketone with ammonia to form an imine intermediate, which is then reduced to the corresponding amine.^{[2][3]} Another classical method for this transformation is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.^{[4][5][6][7]}

Experimental Protocol: Reductive Amination of 2-Nonanone

The following is a representative protocol for the synthesis of **2-nonanamine** via reductive amination. This protocol is based on general procedures for the synthesis of primary amines

from ketones and has not been specifically validated for **2-nonenamine**.

Materials:


- 2-Nonanone
- Ammonia (e.g., as ammonium acetate or a solution in methanol)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$))
- Methanol (or another suitable solvent)
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Dichloromethane (or other extraction solvent)
- Anhydrous magnesium sulfate (or other drying agent)

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 2-nonenone (1 equivalent) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 equivalents). Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Reduction:** Once imine formation is deemed sufficient, add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise to the reaction mixture. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reduction of the imine while minimizing the reduction of the starting ketone.
- **Reaction Monitoring:** Monitor the disappearance of the imine intermediate by TLC or GC. The reaction is typically stirred at room temperature until completion.
- **Workup:** Quench the reaction by the slow addition of aqueous hydrochloric acid. Remove the methanol under reduced pressure. Basify the aqueous residue with a sodium hydroxide

solution to a pH > 12.

- Extraction and Purification: Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-nonanamine**. The product can be further purified by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of **2-Nonanamine** via reductive amination.

Spectroscopic Data (Predicted)

While experimental spectra for **2-nonanamine** are not readily available in public databases, its spectral characteristics can be predicted based on the known spectra of analogous

compounds, such as 1-nanamine and 2-octanamine, and general principles of spectroscopy. [8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum of **2-nanamine** is expected to show characteristic signals for the different proton environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.8 - 3.0	Multiplet	1H	CH-NH ₂
~1.4 - 1.6	Broad Singlet	2H	-NH ₂
~1.2 - 1.4	Multiplet	12H	-(CH ₂) ₆ -
~1.1 - 1.2	Doublet	3H	CH(CH ₃)NH ₂
~0.8 - 0.9	Triplet	3H	-CH ₂ CH ₃

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ , ppm)	Assignment
~45 - 50	CH-NH ₂
~38 - 42	CH ₂ -CH(NH ₂)CH ₃
~31 - 33	-(CH ₂) _x -
~29 - 30	-(CH ₂) _x -
~25 - 27	-(CH ₂) _x -
~22 - 24	CH ₂ -CH ₃
~22 - 24	CH(CH ₃)NH ₂
~13 - 15	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

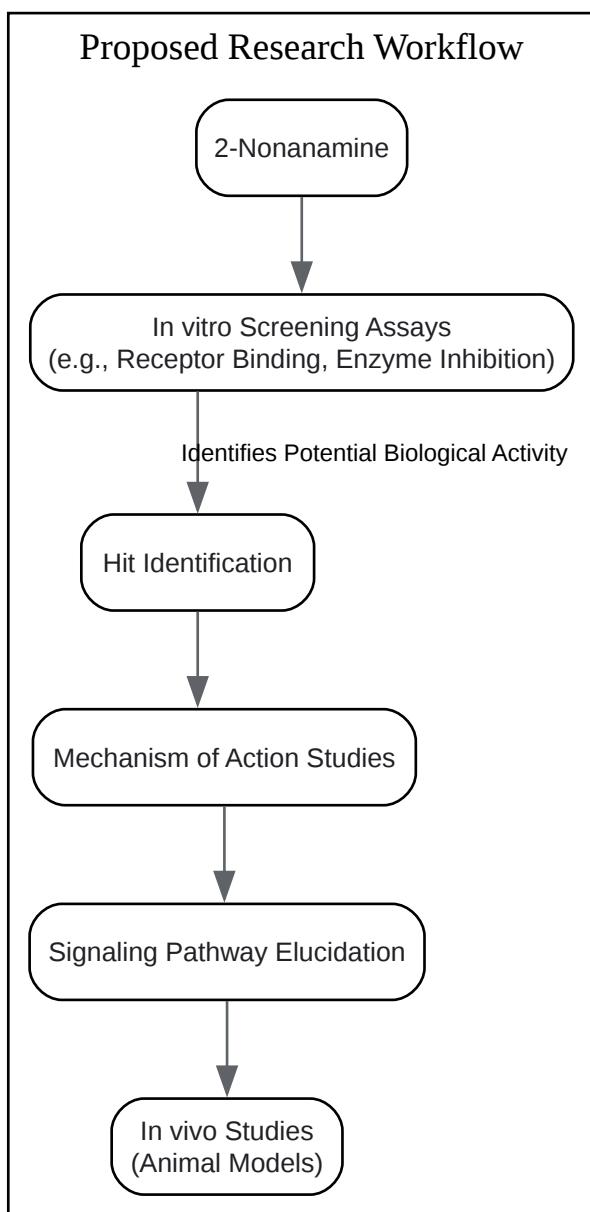
The IR spectrum of **2-nonenamine**, a primary amine, is expected to exhibit the following characteristic absorption bands.[11][12][13]

Wavenumber (cm ⁻¹)	Vibration
3300 - 3500	N-H stretch (two bands for a primary amine)
2850 - 2960	C-H stretch (aliphatic)
1590 - 1650	N-H bend (scissoring)
1450 - 1470	C-H bend
1000 - 1250	C-N stretch

Mass Spectrometry

In the mass spectrum of **2-nonenamine**, the molecular ion peak (M⁺) would be expected at m/z 143. A key fragmentation pattern for aliphatic amines is the alpha-cleavage, which would result in a prominent base peak.[14]

m/z	Proposed Fragment
143	[C ₉ H ₂₁ N] ⁺ (Molecular Ion)
44	[CH(CH ₃)=NH ₂] ⁺ (Base Peak from α -cleavage)
128	[M - CH ₃] ⁺


Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities, mechanism of action, or associated signaling pathways for **2-nonenamine** (CAS 13205-58-8).

In general, aliphatic amines can exhibit a range of biological effects, and their activity is highly dependent on their specific structure.[15] Many biologically active molecules, including pharmaceuticals and neurotransmitters, contain amine functional groups.[16] The lipophilic

nature of **2-nonenamine** suggests it may interact with cell membranes and potentially modulate the function of membrane-bound proteins such as G-protein coupled receptors (GPCRs) or ion channels.

Given the lack of specific data, the pharmacological and toxicological profile of **2-nonenamine** remains an area for future investigation. Researchers in drug development may consider this molecule as a scaffold or starting point for the synthesis of novel compounds with potential therapeutic applications. Any investigation into its biological effects would need to begin with initial screening assays to identify potential targets and biological responses.

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the unknown biological activity of **2-Nonanamine**.

Safety Information

2-Nonanamine is classified as a corrosive substance that can cause severe skin burns and eye damage.^[1] It is also a combustible liquid. Standard safety precautions for handling corrosive and flammable materials should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

2-Nonanamine (CAS 13205-58-8) is a primary aliphatic amine with defined chemical and physical properties. While specific, validated experimental protocols for its synthesis and detailed characterizations of its biological activity are not widely published, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. The provided representative synthesis protocol and predicted spectral data offer a starting point for researchers. The lack of biological data highlights an opportunity for further investigation into the potential pharmacological or other biological effects of this compound. As with any chemical, appropriate safety measures must be observed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Octanamine [webbook.nist.gov]
- 9. 1-Nonanamine [webbook.nist.gov]
- 10. 1-Nonanamine [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nonanamine (CAS 13205-58-8)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079882#2-nonanamine-cas-number-13205-58-8\]](https://www.benchchem.com/product/b079882#2-nonanamine-cas-number-13205-58-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com